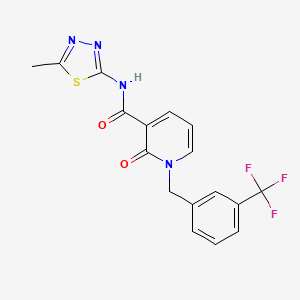
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H13F3N4O2S and its molecular weight is 394.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a compound that belongs to the class of heterocyclic compounds. This compound is noted for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound, including the thiadiazole and dihydropyridine moieties, contribute to its diverse biological profile.
Chemical Structure and Properties
The compound's molecular formula is C15H14F3N3O with a molecular weight of approximately 327.29 g/mol. The presence of trifluoromethyl and thiadiazole groups enhances its lipophilicity and membrane permeability, which are crucial for biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole ring have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that these derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.
- In Vitro Studies : In vitro assays have shown that derivatives similar to this compound exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole Derivative | MCF-7 | 0.28 | G2/M phase arrest |
| Thiadiazole Derivative | HepG2 | 9.6 | Apoptosis induction |
The mechanisms through which these compounds exert their anticancer effects include:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at the G2/M phase.
- Apoptosis Induction : They promote programmed cell death through intrinsic pathways, leading to increased apoptotic cells compared to control groups .
- Inhibition of Key Pathways : Some derivatives inhibit critical signaling pathways involved in tumor growth and metastasis.
Other Biological Activities
Beyond anticancer effects, this compound may exhibit other biological activities:
Antimicrobial Activity
Thiadiazole derivatives have shown promise as antimicrobial agents. Studies indicate that modifications in their structure can enhance their antibacterial and antifungal properties .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies
A notable case study involved a series of synthesized thiadiazole derivatives tested against various cancer cell lines. The study reported that specific modifications to the thiadiazole ring significantly enhanced anticancer activity while reducing cytotoxicity to normal cells .
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S/c1-10-22-23-16(27-10)21-14(25)13-6-3-7-24(15(13)26)9-11-4-2-5-12(8-11)17(18,19)20/h2-8H,9H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBYRWOUBNHHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














